molecular formula CH2OS2 B1207069 carbonodithioic O,S-acid

carbonodithioic O,S-acid

Cat. No.: B1207069
M. Wt: 94.16 g/mol
InChI Key: SKOLWUPSYHWYAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbonodithioic O,S-acid is a carbonodithioic acid and a one-carbon compound. It is a tautomer of a carbonodithioic S,S-acid.

Scientific Research Applications

Synthesis of S-Methyl Arylcarbamothioates

Carbonodithioic O,S-acid, specifically O,S-Dimethyl carbonodithioate, has been utilized in the synthesis of S-methyl arylcarbamothioates. This process involves methylthiocarbonylation of primary arylamines and is conducted under optimal conditions in a solvent-free system, yielding high purity products in significant yields. The by-product S,S-dimethyl carbonodithioate is also a valuable reagent in this context (Degani, Fochi, & Magistris, 2010).

Phosgene Substitute in Chemical Synthesis

O,S-Dimethyl carbonodithioate has been proposed as a safe alternative to phosgene for the preparation of S-methyl alkyl- and dialkylcarbamothioates. The synthesis involves a one-pot fashion without isolating intermediates, achieving high yields and purity. A mechanism for the carbamothioate-formation reaction is also suggested (Degani, Fochi, & Magistris, 2009).

Study of Carbonate Chemistry and Ocean Acidification

Space-based observations have been used to understand the dynamics of the upper ocean's inorganic carbon cycle, which includes the study of carbonate chemistry and the impacts of ocean acidification. The role of this compound in this context is to provide insights into the variability and impacts of carbon cycle changes on different ecosystems (Salisbury et al., 2015).

Role in Characterization of Carbon Fibers

This compound has been involved in the surface functionalization and characterization of carbon fibers. Studies focusing on the sulfuric/nitric acid oxidation of graphene-containing materials like carbon fibers and carbon nanotubes highlight the role of such acids in preparing sites for oxidation and producing functional groups essential for various applications (Zhang et al., 2008).

Carbon Fiber-Matrix Adhesion

Research on carbon fibers treated with acidic solutions, including this compound, has shown improvements in fiber-matrix adhesion. This is crucial for enhancing the mechanical properties of composites, making them more effective for various industrial applications (Park & Kim, 2000).

Biocompatibility of Carbon Nanotubes

Studies on the effects of acid treatment on carbon nanotubes have shown that such treatments can significantly improve the biocompatibility of these materials. This has implications for their use in biomedical applications and biosensors (Dong et al., 2013).

Properties

Molecular Formula

CH2OS2

Molecular Weight

94.16 g/mol

IUPAC Name

carbonodithioic S,S-acid

InChI

InChI=1S/CH2OS2/c2-1(3)4/h(H2,2,3,4)

InChI Key

SKOLWUPSYHWYAM-UHFFFAOYSA-N

SMILES

C(=O)(S)S

Canonical SMILES

C(=O)(S)S

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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